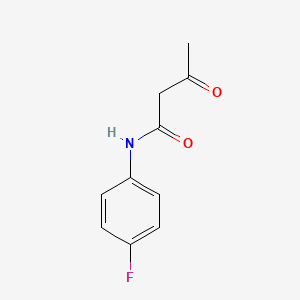

N-(4-fluorophenyl)-3-oxobutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGMZJHAOYYUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363093 | |

| Record name | N-(4-fluorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-85-1 | |

| Record name | N-(4-fluorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of N-(4-fluorophenyl)-3-oxobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(4-fluorophenyl)-3-oxobutanamide. This document details the physicochemical properties, outlines established synthetic protocols, and presents a summary of its characterization data. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol .[1] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO₂ | [1] |

| Molecular Weight | 195.19 g/mol | [1] |

| Melting Point | 102 °C | [1] |

| Boiling Point | 369.9 °C at 760 mmHg | [1] |

| Density | 1.244 g/cm³ | [1] |

| Appearance | Solid | |

| CAS Number | 2713-85-1 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetoacetylation of 4-fluoroaniline. Two primary synthetic routes are commonly employed, utilizing either ethyl acetoacetate or diketene as the acetylating agent.

Synthesis Workflow

Caption: General synthetic routes for this compound.

Experimental Protocols

Route 1: Reaction of 4-Fluoroaniline with Ethyl Acetoacetate

This is a widely used method for the synthesis of acetoacetanilides. The reaction involves the condensation of an aniline with a β-keto ester.

Materials:

-

4-Fluoroaniline

-

Ethyl acetoacetate

-

Solvent (e.g., toluene, xylene, or neat)

-

Catalyst (optional, e.g., a small amount of acid or base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine equimolar amounts of 4-fluoroaniline and ethyl acetoacetate.

-

The reaction can be carried out neat or in a high-boiling point solvent such as toluene or xylene to facilitate the removal of the ethanol byproduct.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude product is then purified by recrystallization, typically from ethanol or an ethanol/water mixture, to yield this compound as a solid.

Route 2: Reaction of 4-Fluoroaniline with Diketene

Diketene is a highly reactive reagent that readily undergoes acetoacetylation with amines.

Materials:

-

4-Fluoroaniline

-

Diketene

-

Inert solvent (e.g., toluene, benzene, or acetic acid)

Procedure:

-

Dissolve 4-fluoroaniline in an inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of diketene to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20-30 °C.

-

After the addition is complete, continue stirring at room temperature for a period to ensure the reaction goes to completion.

-

The product often precipitates out of the solution upon completion.

-

The solid product is collected by filtration, washed with a cold solvent, and dried.

-

Further purification can be achieved by recrystallization.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected characterization data based on the structure of this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl group, the amide proton, the methylene protons, and the methyl protons. The aromatic protons will likely show splitting patterns characteristic of a para-substituted benzene ring, with coupling to the fluorine atom. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and ketone groups, the carbons of the aromatic ring (with C-F coupling), the methylene carbon, and the methyl carbon. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3200), C=O stretching of the amide and ketone (around 1700-1650), C-N stretching, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.19). Fragmentation patterns may include the loss of the acetyl group, the acetoacetyl group, and cleavage of the amide bond. |

Logical Relationship of Spectroscopic Analysis

Caption: Interrelation of spectroscopic methods for structural elucidation.

References

Spectroscopic Profile of N-(4-fluorophenyl)-3-oxobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-fluorophenyl)-3-oxobutanamide. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents estimated data based on the known spectroscopic characteristics of the closely related analogue, acetoacetanilide, with adjustments based on the well-understood effects of a para-fluoro substituent. This approach provides a robust and scientifically grounded dataset for researchers. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Spectroscopic Data Summary

The following tables summarize the estimated and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Estimated)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | N-H (Amide) |

| ~7.5 | Multiplet | 2H | Ar-H (ortho to -NH) |

| ~7.0 | Multiplet | 2H | Ar-H (ortho to -F) |

| 3.45 | Singlet | 2H | -CH₂- |

| 2.25 | Singlet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data (Estimated)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O (Ketone) |

| ~165 | C=O (Amide) |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~134 | C (ipso to -NH) |

| ~122 (d, ³JCF ≈ 8 Hz) | CH (ortho to -NH) |

| ~115 (d, ²JCF ≈ 22 Hz) | CH (ortho to -F) |

| ~50 | -CH₂- |

| ~30 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Estimated)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1220 | Strong | C-F Stretch |

| ~830 | Strong | para-disubstituted C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 195 | [M]⁺• |

| 153 | [M - CH₂CO]⁺• |

| 111 | [F-C₆H₄-NH₂]⁺• |

| 95 | [C₆H₄F]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16

-

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: 1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

-

Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth moistened with isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: ATR accessory

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40 - 400

-

Inlet System (if using GC):

-

Column: Standard non-polar capillary column (e.g., DB-5ms)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

Crystal Structure Analysis of N-(4-fluorophenyl)-3-oxobutanamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of N-(4-fluorophenyl)-3-oxobutanamide and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document details the synthesis, crystallization, and structural elucidation of this class of compounds, supported by established experimental protocols and comparative data from closely related analogues. While specific crystallographic data for this compound is not publicly available, this guide leverages data from analogous structures to predict and understand its structural characteristics.

Introduction

N-aryl-β-ketoamides, such as this compound, are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. Their structural framework, characterized by an aromatic ring linked to a β-ketoamide moiety, allows for a variety of intermolecular interactions, making them attractive candidates for the design of novel pharmaceutical agents and functional materials. The presence of a fluorine substituent on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Understanding the three-dimensional arrangement of atoms within these molecules is crucial for establishing structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced properties. Single-crystal X-ray diffraction is the most definitive method for determining the precise molecular geometry, conformational preferences, and intermolecular interactions in the solid state. This guide outlines the key experimental procedures and data analysis involved in the crystal structure determination of this compound and its derivatives.

Synthesis and Crystallization

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The most common and efficient methods involve the condensation of a substituted aniline with a β-ketoester or diketene.

General Synthesis Protocol

A widely used method for the synthesis of N-aryl-3-oxobutanamides is the reaction of an appropriately substituted aniline with ethyl acetoacetate or diketene.[1]

Method A: From Ethyl Acetoacetate

-

In a round-bottom flask, dissolve the substituted 4-fluoroaniline (1 equivalent) in a suitable solvent such as toluene or ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

The reaction can be carried out neat or with a catalytic amount of a base (e.g., pyridine) or an acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Method B: From Diketene

-

Dissolve 4-fluoroaniline (1 equivalent) in an inert solvent like benzene or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of diketene (1 equivalent) in the same solvent to the cooled aniline solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product often precipitates from the reaction mixture.

-

Collect the solid by filtration, wash with a cold solvent, and dry.

-

Further purification can be achieved by recrystallization.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Several techniques can be employed, and the optimal method is often determined empirically.

General Crystallization Protocol:

-

Solvent Selection: The choice of solvent is crucial. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvents for this class of compounds include ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture in a clean vial to create a nearly saturated solution.

-

Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

For further cooling, the container can be placed in a refrigerator or a Dewar flask filled with a warm solvent.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble (the "inner solution").

-

Place this inner container inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "outer solvent" or "precipitant").

-

The vapor of the outer solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystallization.

-

Crystal Structure Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. The process involves mounting a suitable crystal on a diffractometer, collecting diffraction data, solving the structure, and refining the structural model.

Data Collection and Structure Solution

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares procedures.

Structural Features of this compound and its Analogues

While the specific crystal structure of this compound is not available in the public domain, analysis of closely related structures, such as N-(4-ethoxyphenyl)-3-oxobutanamide, provides significant insights into the expected molecular conformation and intermolecular interactions.

Molecular Conformation:

-

The molecule is expected to exist predominantly in the keto-amide tautomeric form in the solid state.

-

The amide group is generally planar.

-

The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a key conformational feature. In related structures, this angle can vary, influencing the overall molecular packing. For instance, in a derivative, the dihedral angle between the amide group and the fluorinated benzene ring was found to be 87.30 (5)°.[2]

-

The butanamide chain can adopt different conformations, often influenced by intermolecular interactions.

Intermolecular Interactions:

-

Hydrogen Bonding: The presence of the N-H donor and the C=O acceptors in the amide and ketone groups makes hydrogen bonding a dominant feature in the crystal packing. Typically, molecules are linked into chains or dimers via N-H···O hydrogen bonds.

-

π-π Stacking: The aromatic phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.

-

Halogen Bonding: The fluorine atom can participate in weak halogen bonding (C-F···X) or other non-covalent interactions, which can influence the crystal packing.

The following diagram illustrates the general workflow for the crystal structure analysis of these compounds.

Data Presentation

The following tables summarize typical crystallographic data obtained for N-aryl-β-ketoamides and related acetamide derivatives. The data presented here is based on published structures of analogous compounds and serves as a reference for what can be expected for this compound and its derivatives.

Table 1: Representative Crystallographic Data for an N-aryl-β-ketoamide Analogue (N-(4-ethoxyphenyl)-3-oxobutanamide).

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅NO₃ |

| Formula Weight | 221.25 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.019(2) |

| b (Å) | 5.9230(7) |

| c (Å) | 21.611(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2307.3(5) |

| Z | 8 |

| Temperature (K) | 293(2) |

| R-factor (%) | 4.5 |

Data extracted from a study on N-(4-ethoxyphenyl)-3-oxobutanamide.

Table 2: Selected Bond Lengths and Angles for a Representative N-(4-fluorophenyl)acetamide Derivative.

| Bond | Length (Å) | Angle | Value (°) |

| C-F | 1.36-1.38 | C-C-F | 118-120 |

| N-C(amide) | 1.34-1.36 | C-N-C | 125-129 |

| C=O(amide) | 1.22-1.24 | O=C-N | 122-125 |

| C-C(keto) | 1.50-1.52 | C-C-C(keto) | 115-118 |

| C=O(keto) | 1.20-1.22 | O=C-C | 120-123 |

Data compiled from various N-(4-fluorophenyl)acetamide derivative structures.

Logical Relationships in Structure Determination

The process of determining a crystal structure from diffraction data involves a series of logical steps. The following diagram illustrates the relationship between the experimental data and the final structural model.

Conclusion

This technical guide provides a framework for the synthesis, crystallization, and crystal structure analysis of this compound and its derivatives. By leveraging established protocols and comparative data from analogous compounds, researchers can effectively approach the structural elucidation of this important class of molecules. A thorough understanding of their three-dimensional structures is paramount for the rational design of new compounds with tailored properties for applications in drug discovery and materials science. Future work should focus on obtaining high-quality single crystals of this compound itself to provide definitive experimental data and further validate the structural predictions outlined in this guide.

References

Technical Guide: Solubility and Stability Profile of N-(4-fluorophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-3-oxobutanamide (CAS No: 2713-85-1) is an aromatic amide of interest in various fields of chemical and pharmaceutical research.[1][2][3] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is fundamental for its application in drug discovery, formulation development, and analytical sciences. The presence of a fluorophenyl group and a butanamide chain suggests a molecule with moderate polarity, influencing its behavior in different solvent systems and under various stress conditions.[4]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data in the public domain, this document also furnishes detailed, standardized experimental protocols for determining its solubility and stability. Furthermore, this guide presents logical workflows for these experimental procedures to aid researchers in designing their own studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from chemical databases and supplier information and should be considered as reference points.[1][3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1][3] |

| CAS Number | 2713-85-1 | [1][3] |

| Molecular Formula | C₁₀H₁₀FNO₂ | [1][3][5] |

| Molecular Weight | 195.19 g/mol | [1][3] |

| Melting Point | Not Available | [1] |

| Boiling Point | 369.9 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Predicted XLogP3 | 1.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

Solubility Studies

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. Based on its structure, it is expected to have limited solubility in water and higher solubility in organic solvents.[4]

Expected Solubility Profile

The molecule possesses both a nonpolar aromatic ring and a polar amide group. This dual character suggests that its solubility will be highly dependent on the polarity of the solvent. It is anticipated to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol) than in nonpolar solvents (e.g., hexane) or water. The solubility in aqueous solutions is expected to be pH-dependent due to the amide functionality.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents using the shake-flask method.

3.2.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2.2. Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Solubility Workflow

Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of this compound.

Stability Studies

Stability studies are essential to understand the degradation pathways of this compound and to establish its shelf-life and appropriate storage conditions. A stability-indicating analytical method is crucial for separating the intact compound from its degradation products.[6][7][8]

Forced Degradation Studies

Forced degradation studies are performed under stressed conditions to accelerate the degradation of the compound. This helps in identifying potential degradation products and developing a stability-indicating analytical method.

4.1.1. Stress Conditions

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[9]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80 °C for 48 hours.[9]

-

Photostability: Exposure of the solid compound and its solution to UV light (e.g., 254 nm) and visible light.

Experimental Protocol for Stability-Indicating HPLC Method

The following protocol outlines the development of a reverse-phase HPLC (RP-HPLC) method to assess the stability of this compound.

4.2.1. Materials and Instrumentation

-

This compound

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate)

-

Acids and bases for stress studies (HCl, NaOH)

-

Hydrogen peroxide

-

HPLC system with a diode array detector (DAD) or UV detector

-

C18 analytical column

4.2.2. Procedure

-

Method Development: Develop an RP-HPLC method capable of separating the parent compound from its degradation products. Key parameters to optimize include:

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Column: A C18 column is a common starting point.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined from the UV spectrum of the parent compound.

-

-

Forced Degradation: Subject samples of this compound to the stress conditions outlined in section 4.1.1.

-

Sample Analysis: Analyze the stressed samples using the developed HPLC method. The use of a DAD is recommended to check for peak purity and to identify the emergence of new peaks corresponding to degradation products.

-

Method Validation: Validate the stability-indicating method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualization of Stability Study Workflow

Caption: A flowchart outlining the process for developing and validating a stability-indicating HPLC method for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological targets or signaling pathways associated with this compound. Further research, such as in vitro screening against a panel of enzymes or receptors, would be necessary to elucidate its biological activity. Should such information become available, diagrams illustrating its mechanism of action or interaction with signaling pathways could be developed.

Conclusion

References

- 1. This compound | CAS#:2713-85-1 | Chemsrc [chemsrc.com]

- 2. This compound (2713-85-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C10H10FNO2) [pubchemlite.lcsb.uni.lu]

- 6. japsonline.com [japsonline.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 9. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for N-(4-fluorophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize N-(4-fluorophenyl)-3-oxobutanamide. Given the limited availability of dedicated research on this specific molecule, this guide integrates established methodologies and data from closely related N-aryl-3-oxobutanamide analogs to present a complete framework for its study.

Molecular Structure and Properties

This compound, with the molecular formula C₁₀H₁₀FNO₂, is a derivative of acetoacetamide.[1] Its structure consists of a 4-fluorophenyl group linked via an amide bond to a 3-oxobutanamide moiety. This scaffold is of interest in medicinal chemistry due to the known biological activities of related compounds.

Below is a diagram illustrating the molecular structure of this compound.

Experimental Protocols

Synthesis

The synthesis of N-aryl-3-oxobutanamides is typically achieved through the condensation of an appropriately substituted aniline with a β-ketoester, such as ethyl acetoacetate.

General Protocol for the Synthesis of this compound:

-

Reactants: 4-fluoroaniline and ethyl acetoacetate are used as the primary reactants.

-

Reaction Conditions: The reactants are typically mixed in a 1:1 molar ratio. The reaction can be carried out under solvent-free conditions or in a suitable solvent like ethanol.

-

Catalysis: While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to improve the reaction rate and yield.

-

Heating: The reaction mixture is heated, often under reflux, for a period ranging from a few hours to overnight, depending on the specific conditions.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the crude product often precipitates. The solid product is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR and FT-Raman spectra are recorded to identify the functional groups present in the molecule. The spectra are typically recorded for the solid sample in the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure. A suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).[2][3][4][5]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the compound is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or DMSO), and the spectrum is typically scanned over a range of 200-800 nm to determine the absorption maxima (λmax).[6][7][8]

Quantum Chemical Calculations: A Workflow

Quantum chemical calculations provide valuable insights into the electronic structure, properties, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these calculations. The following diagram illustrates a typical workflow for the computational analysis of this compound.

Data Presentation: Calculated Molecular Properties

The following tables present representative data from quantum chemical calculations for acetoacetanilide and related molecules, which serve as a proxy for this compound. These calculations are typically performed using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p).[9][10]

Structural Parameters

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecule's three-dimensional structure. The table below shows a comparison of experimental and calculated bond lengths and angles for a related compound.[11][12][13]

| Parameter | Bond/Angle | Calculated (Å or °) |

| Bond Lengths | C=O (amide) | ~1.23 |

| C-N (amide) | ~1.36 | |

| N-H | ~1.01 | |

| C-C (phenyl) | ~1.39 | |

| C-F | ~1.35 | |

| Bond Angles | O=C-N | ~123 |

| C-N-H | ~119 | |

| C-C-F | ~118 |

Note: The values presented are typical for N-aryl-3-oxobutanamides and may vary slightly for the title compound.

Vibrational Frequencies

Vibrational analysis helps in the assignment of experimental FT-IR and FT-Raman spectral bands. Key vibrational modes and their typical calculated frequencies are listed below.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretch | ~3400 |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | ~2950 |

| C=O stretch (amide I) | ~1670 |

| C=O stretch (keto) | ~1720 |

| N-H bend (amide II) | ~1550 |

| C=C stretch (aromatic) | ~1600, ~1500 |

| C-F stretch | ~1230 |

Note: Calculated frequencies are often scaled to better match experimental values.

Spectroscopic Data

| Spectroscopy | Parameter | Typical Value |

| ¹H NMR | Amide N-H | ~10.0 ppm |

| Aromatic C-H | 7.0 - 7.8 ppm | |

| Methylene (-CH₂-) | ~3.5 ppm | |

| Methyl (-CH₃) | ~2.2 ppm | |

| ¹³C NMR | Carbonyl (amide) | ~165 ppm |

| Carbonyl (keto) | ~202 ppm | |

| Aromatic C-F | ~160 ppm (JC-F ≈ 245 Hz) | |

| Aromatic C | 115 - 140 ppm | |

| Methylene C | ~50 ppm | |

| Methyl C | ~30 ppm | |

| UV-Vis | λmax | ~250-280 nm |

Note: Chemical shifts are dependent on the solvent used.[2][3][4]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability.[14][15][16][17][18]

| Parameter | Energy (eV) |

| EHOMO | ~ -6.5 |

| ELUMO | ~ -1.5 |

| Egap (LUMO-HOMO) | ~ 5.0 |

Note: These are representative values for similar aromatic amides.

Advanced Theoretical Analyses

The relationship between different computational analyses provides a deeper understanding of the molecule's properties.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions prone to electrophilic and nucleophilic attack.[19][20][21] For this compound, the negative potential (red/yellow) is expected to be concentrated around the carbonyl oxygen atoms, making them sites for electrophilic attack. The positive potential (blue) is likely to be found around the amide N-H group, indicating a site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[22][23][24] For the title molecule, key interactions would include the delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent carbonyl group (n → π*), which is characteristic of the amide resonance. This analysis can quantify the stability imparted by such interactions.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[25][26][27][28][29] For this compound, docking studies could be performed against relevant biological targets, such as enzymes involved in inflammation (e.g., cyclooxygenases), to predict its potential as a therapeutic agent. The results would provide information on the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

References

- 1. PubChemLite - this compound (C10H10FNO2) [pubchemlite.lcsb.uni.lu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. epfl.ch [epfl.ch]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. UV/Vis+ Photochemistry Database [science-softcon.de]

- 7. researchgate.net [researchgate.net]

- 8. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 9. researchgate.net [researchgate.net]

- 10. ijcps.org [ijcps.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. MEP [cup.uni-muenchen.de]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Rationalizing the diversity of amide–amide H-bonding in peptides using the natural bond orbital method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 25. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation [mdpi.com]

- 29. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of oleanane-type triterpenes from aerial parts of Mussaenda recurvata - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-depth Analysis of N-(4-fluorophenyl)-3-oxobutanamide Analogs Reveals Limited Publicly Available Biological Screening Data

The initial investigation sought to collate and present a thorough overview of the biological activities of novel analogs of N-(4-fluorophenyl)-3-oxobutanamide. The objective was to provide researchers, scientists, and drug development professionals with a comprehensive resource, including structured data tables, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

The available literature touches upon related, yet distinct, chemical families. For instance, studies on various "fluorophenyl" containing molecules and derivatives of "oxobutanamide" have been published, exploring their potential as anticancer and antimicrobial agents. These studies, however, do not provide the specific, granular data required to construct the requested in-depth technical guide for this compound analogs.

Without access to primary research detailing the screening of these specific compounds, the core requirements of the request—namely, the presentation of quantitative biological activity data, detailed experimental protocols for their assessment, and the visualization of their mechanisms of action—cannot be fulfilled.

It is possible that research on this specific class of compounds is proprietary and has not been published, or that it is still in very early stages and has not yet reached the public domain. Researchers interested in this area may need to conduct their own primary research to generate the kind of detailed biological activity data that was sought.

This outcome underscores a common challenge in scientific and technical research, where the availability of public data can be limited for highly specific or novel areas of investigation. While the ambition was to provide a comprehensive guide, the current landscape of published research does not support its creation. We will continue to monitor the scientific literature and will revisit this topic should relevant data become publicly available.

In Vitro Cytotoxicity of N-(4-fluorophenyl)-3-oxobutanamide and Related Compounds Against Cancer Cell Lines: A Technical Guide

Disclaimer: As of the latest literature review, specific research detailing the in vitro cytotoxicity of N-(4-fluorophenyl)-3-oxobutanamide against cancer cell lines is not publicly available. This guide, therefore, provides a comprehensive overview of the cytotoxic profiles of structurally related compounds, including acetoacetanilide and 2-(4-fluorophenyl)-N-phenylacetamide derivatives. The experimental protocols and potential mechanisms of action are based on studies of these analogous compounds and are intended to serve as a foundational resource for researchers investigating this chemical scaffold.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. N-aryl-3-oxobutanamides, also known as acetoacetanilides, and related structures represent a class of compounds that have garnered interest due to their synthetic accessibility and diverse biological activities. The incorporation of a fluorine atom, as seen in the 4-fluorophenyl moiety, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This technical guide summarizes the available in vitro cytotoxicity data for compounds structurally similar to this compound, provides detailed experimental methodologies, and visualizes relevant workflows and potential signaling pathways.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the reported in vitro cytotoxicity (IC50 values) of acetoacetanilide-derived thiophenes and 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Acetoacetanilide-Derived Thiophenes

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Thiophene Derivative 5a | MCF-7 | Breast Adenocarcinoma | 1.2 | [1] |

| NCI-H460 | Non-small Cell Lung Cancer | 2.5 | [1] | |

| SF-268 | CNS Cancer | 3.1 | [1] | |

| Thiophene Derivative 5b | MCF-7 | Breast Adenocarcinoma | 1.8 | [1] |

| NCI-H460 | Non-small Cell Lung Cancer | 3.2 | [1] | |

| SF-268 | CNS Cancer | 4.5 | [1] | |

| Thiophene Derivative 8 | MCF-7 | Breast Adenocarcinoma | 0.9 | [1] |

| NCI-H460 | Non-small Cell Lung Cancer | 1.5 | [1] | |

| SF-268 | CNS Cancer | 2.2 | [1] | |

| Thiophene Derivative 22 | MCF-7 | Breast Adenocarcinoma | 2.1 | [1] |

| NCI-H460 | Non-small Cell Lung Cancer | 4.1 | [1] | |

| SF-268 | CNS Cancer | 5.3 | [1] | |

| Thiophene Derivative 23 | MCF-7 | Breast Adenocarcinoma | 1.5 | [1] |

| NCI-H460 | Non-small Cell Lung Cancer | 2.9 | [1] | |

| SF-268 | CNS Cancer | 3.8 | [1] |

Note: The specific structures of the thiophene derivatives (5a, 5b, 8, 22, and 23) are detailed in the referenced publication. These compounds were synthesized using acetoacetanilide as a starting material.[1]

Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Compound 2b | PC3 | Prostate Carcinoma | 52 | [2][3] |

| Compound 2c | PC3 | Prostate Carcinoma | 80 | [2][3] |

| MCF-7 | Breast Cancer | 100 | [2][3] | |

| Imatinib (Reference) | PC3 | Prostate Carcinoma | 40 | [2][3] |

| MCF-7 | Breast Cancer | 98 | [2][3] |

Note: Compounds 2b and 2c are derivatives of 2-(4-fluorophenyl)-N-phenylacetamide with nitro moieties, as described in the cited literature.[2][3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for analogous compounds. These protocols can be adapted for the evaluation of this compound.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to assess the dose-dependent cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTS/MTT Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation and Measurement: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells. The absorbance of the formazan solution is then measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[2][3]

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both stains.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration.

-

Cell Fixation: After treatment, cells are harvested and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[4]

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Representative Signaling Pathway: Induction of Apoptosis

Caption: A representative apoptosis signaling pathway potentially activated by cytotoxic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Profile of N-(4-fluorophenyl)-3-oxobutanamide: Acknowledging the Research Frontier

For the attention of researchers, scientists, and drug development professionals, this document addresses the current state of knowledge regarding the chemical compound N-(4-fluorophenyl)-3-oxobutanamide. Despite a comprehensive search of available scientific literature, it must be noted that there is a significant absence of published research detailing its mechanism of action, biological targets, and associated signaling pathways. This technical overview, therefore, serves to consolidate the available physicochemical data and highlight the nascent stage of investigation into this molecule's biological activity.

At present, this compound is primarily characterized by its chemical and physical properties rather than its pharmacological effects. Publicly accessible databases and scientific publications do not contain studies elucidating its bioactivity, such as enzyme inhibition assays, receptor binding affinities, or cellular effects. Consequently, the core requirements for a detailed technical guide on its mechanism of action—including quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled.

The available information is summarized below, providing a foundational understanding of the compound's basic characteristics.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier and database entries.

| Property | Value | Source |

| Chemical Formula | C10H10FNO2 | [1][2][3] |

| Molecular Weight | 195.19 g/mol | [1][2] |

| CAS Number | 2713-85-1 | [1] |

| Melting Point | 102 °C | [1] |

| Boiling Point | 369.9 °C at 760 mmHg | [1][2] |

| Density | 1.244 g/cm³ | [1] |

| LogP | 1.81630 | [1] |

| Synonyms | 4'-fluoroacetoacetanilide, N-(4-fluorophenyl)-2-acetylacetamide, p-fluoroacetoacetanilide | [2] |

Future Directions and a Call for Investigation

The absence of biological data for this compound presents a clear gap in the scientific landscape and an opportunity for novel research. Its structural features, including the fluorophenyl group and the β-ketoamide moiety, are present in various biologically active molecules, suggesting that this compound could potentially exhibit interesting pharmacological properties.

To elucidate the mechanism of action of this compound, a systematic investigation would be required. A potential experimental workflow for such an investigation is outlined below.

Proposed Initial Screening Workflow

Caption: Proposed experimental workflow for investigating the mechanism of action.

This proposed workflow represents a standard approach in modern drug discovery and pharmacology to characterize a novel compound. It is hoped that this document will stimulate research into this compound, ultimately leading to a comprehensive understanding of its biological role and potential therapeutic applications. Until such studies are conducted and published, any discussion of its mechanism of action remains speculative.

References

Synthesis of N-(4-fluorophenyl)-3-oxobutanamide Derivatives for Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of N-(4-fluorophenyl)-3-oxobutanamide derivatives for structure-activity relationship (SAR) studies. This class of compounds, belonging to the broader category of acetoacetanilides, has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial activities. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.

Core Synthesis Strategies

The synthesis of this compound and its derivatives typically involves the acetoacetylation of 4-fluoroaniline or its substituted analogues. Two primary synthetic routes are commonly employed: reaction with a β-keto ester, such as ethyl acetoacetate, or reaction with diketene.

A general synthetic scheme involves the reaction of 4-fluoroaniline with ethyl acetoacetate, often under thermal conditions or with acid/base catalysis, to yield the target this compound. This core structure can then be further modified to generate a library of derivatives for SAR studies.

Caption: General workflow for the synthesis and screening of this compound derivatives.

Experimental Protocols

General Synthesis of this compound

This protocol describes a common method for the synthesis of the core compound.

Materials:

-

4-fluoroaniline

-

Ethyl acetoacetate

-

Toluene (anhydrous)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in toluene.

-

Add ethyl acetoacetate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for 20-36 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized derivatives against cancer cell lines.

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7, PC3)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Culture the cancer cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.

-

Prepare various concentrations of the synthesized compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol describes a common method for assessing the antimicrobial properties of the synthesized compounds.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile swabs

-

Sterile cork borer

Procedure:

-

Prepare agar plates and allow them to solidify.

-

Inoculate the surface of the agar plates with the microbial suspension using a sterile swab.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined concentration of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO) to the wells.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be modulated by introducing various substituents on the phenyl ring and modifying the 3-oxobutanamide moiety.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(4-fluorophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of N-(4-fluorophenyl)-3-oxobutanamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on the acetoacetylation of 4-fluoroaniline using diketene. Detailed methodologies for the reaction, work-up, and purification are presented. Additionally, this document includes a summary of the physicochemical properties of the starting materials and the final product, presented in clear, tabular formats for easy reference. A graphical representation of the experimental workflow is also provided to facilitate understanding of the synthesis process.

Introduction

This compound and its analogues are important structural motifs in organic and medicinal chemistry. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The 3-oxobutanamide moiety provides a versatile scaffold for further chemical modifications. The synthesis protocol detailed herein describes a reliable and scalable method for the preparation of this compound in a laboratory setting. The reaction proceeds via the nucleophilic attack of the amino group of 4-fluoroaniline on the carbonyl group of diketene, followed by ring-opening.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the product is provided below.

Table 1: Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | -2 | 187 | 1.156 |

| Diketene | C₄H₄O₂ | 84.07 | Colorless to light yellow liquid | -7.5 | 127.4 | 1.089 |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 2713-85-1 |

| Molecular Formula | C₁₀H₁₀FNO₂ |

| Molecular Weight | 195.19 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102 °C[1] |

| Boiling Point | 369.9 °C[1] |

| Density | 1.244 g/cm³[1] |

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of acetoacetanilide.[1]

3.1. Materials and Equipment

-

4-Fluoroaniline (≥99%)

-

Diketene (stabilized, ≥98%)

-

Toluene (anhydrous)

-

Ethanol (95%)

-

Deionized water

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

3.2. Synthesis Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 55.6 g (0.5 mol) of 4-fluoroaniline in 150 mL of anhydrous toluene.

-

Addition of Diketene: While stirring the 4-fluoroaniline solution, add a solution of 42.0 g (0.5 mol) of diketene in 75 mL of anhydrous toluene dropwise from the dropping funnel over a period of approximately 30 minutes. An exothermic reaction will occur, and the temperature of the mixture may rise.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle and maintain the reflux for 1 hour with continuous stirring.

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of this compound should form.

-

Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot 50% aqueous ethanol. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold 50% aqueous ethanol, and dry them in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Characterization: Determine the melting point of the purified product and compare it to the literature value (102 °C).[1] The expected yield is approximately 70-80%, analogous to the synthesis of acetoacetanilide.[1]

Table 3: Summary of Reaction Parameters and Expected Results

| Parameter | Value |

| Molar Ratio (4-Fluoroaniline:Diketene) | 1:1 |

| Solvent | Toluene |

| Reaction Temperature | Reflux (~110 °C) |

| Reaction Time | 1 hour |

| Purification Method | Recrystallization from 50% aqueous ethanol |

| Expected Yield | ~70-80% |

| Expected Melting Point | 102 °C[1] |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Diketene is a lachrymator and is toxic. Handle with extreme care.

-

4-Fluoroaniline is toxic and can be absorbed through the skin. Avoid direct contact.

-

Toluene is flammable and has narcotic effects at high concentrations.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides a straightforward and efficient method for the laboratory-scale synthesis of this compound. The use of readily available starting materials and standard laboratory techniques makes this procedure accessible to researchers in organic and medicinal chemistry. The final product can be obtained in good yield and purity after a simple recrystallization step. This application note serves as a valuable resource for the preparation of this important chemical intermediate.

References

Application Notes and Protocols for High-Throughput Screening Assays Using N-(4-fluorophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-3-oxobutanamide and its derivatives represent a versatile scaffold in medicinal chemistry. The presence of a reactive β-ketoamide moiety makes it a valuable starting point for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. While direct high-throughput screening (HTS) data for this compound is not extensively documented in publicly available literature, its structural analogs have shown promise in the development of inhibitors for various enzyme classes, including kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

This document provides a hypothetical, yet plausible, application of this compound as a foundational structure for the discovery of novel kinase inhibitors. We present a detailed protocol for a fluorescence-based high-throughput screening assay designed to identify inhibitors of a generic tyrosine kinase, a well-established target in oncology drug discovery.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is essential for sample handling, storage, and assay development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀FNO₂ | [1] |

| Molecular Weight | 195.19 g/mol | [2] |

| CAS Number | 2713-85-1 | [1] |

| Melting Point | 102 °C | [1] |

| Boiling Point | 369.9 °C at 760 mmHg | [1] |

| LogP | 1.816 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Hypothetical Signaling Pathway and Rationale for HTS

Many cancers are driven by aberrant signaling through receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins. This cascade activation ultimately leads to cell proliferation, survival, and metastasis. Inhibiting the kinase activity of these RTKs is a proven therapeutic strategy. This section outlines a hypothetical signaling pathway that can be targeted for inhibitor screening.

Caption: Hypothetical Tyrosine Kinase Signaling Pathway.

High-Throughput Screening Workflow

A fluorescence polarization (FP)-based assay is a robust and widely used method for HTS of kinase inhibitors. The principle of this assay is based on the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation by the target kinase. A larger, phosphorylated peptide tumbles slower in solution, resulting in a higher FP signal. Inhibitors of the kinase will prevent this phosphorylation, leading to a low FP signal.

Caption: HTS Workflow for Kinase Inhibitor Screening.

Quantitative Data Summary

The following table summarizes hypothetical data from a primary screen of a library of compounds derived from this compound against a generic tyrosine kinase. The data includes positive and negative controls, as well as a selection of test compounds.

| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |

| Negative Control (DMSO) | - | 350 | 0% |

| Positive Control (Staurosporine) | 10 | 120 | 100% |

| NFPO-001 | 10 | 345 | 2.2% |

| NFPO-002 | 10 | 150 | 87.0% |

| NFPO-003 | 10 | 290 | 26.1% |

| NFPO-004 | 10 | 355 | -2.2% |

| NFPO-005 | 10 | 135 | 93.5% |

Note: % Inhibition is calculated relative to the positive and negative controls.

Experimental Protocol: Fluorescence Polarization HTS Assay

This protocol details the steps for a 384-well plate-based fluorescence polarization high-throughput screening assay to identify inhibitors of a generic tyrosine kinase.

Materials and Reagents:

-

Assay Plates: 384-well, low-volume, black, flat-bottom plates.

-

Compound Plates: 384-well plates containing library compounds derived from this compound dissolved in 100% DMSO.

-

Recombinant Tyrosine Kinase: Purified, active enzyme.

-

Fluorescent Peptide Substrate: A tyrosine-containing peptide labeled with a suitable fluorophore (e.g., FITC).

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Positive Control: A known kinase inhibitor (e.g., Staurosporine).

-

Negative Control: 100% DMSO.

-

Plate Reader: Capable of measuring fluorescence polarization.

-

Liquid Handling System: Automated or manual multi-channel pipettes.

Procedure:

-

Compound Dispensing:

-

Using an automated liquid handler, transfer 100 nL of each test compound from the compound plates to the corresponding wells of the assay plates.

-

Dispense 100 nL of 100% DMSO into the negative control wells.

-

Dispense 100 nL of the positive control compound into the positive control wells.

-

-

Enzyme and Substrate Addition:

-

Prepare a master mix of the tyrosine kinase and the fluorescent peptide substrate in assay buffer. The final concentration of the kinase and substrate should be optimized for the specific assay.

-

Dispense 10 µL of the enzyme/substrate master mix into each well of the assay plates.

-

Gently mix the plates on a plate shaker for 1 minute.

-

-

Reaction Initiation:

-

Prepare a solution of ATP in assay buffer. The final concentration of ATP should be at or near the Km for the specific kinase.

-

Add 10 µL of the ATP solution to all wells of the assay plates to start the kinase reaction.

-

Gently mix the plates on a plate shaker for 1 minute.

-

-

Incubation:

-

Incubate the assay plates at room temperature for the optimized reaction time (e.g., 60 minutes). Protect the plates from light.

-

-

Fluorescence Polarization Reading:

-

Read the plates on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_pos) / (mP_neg - mP_pos)]) where:

-

mP_sample is the millipolarization value of the test compound.

-

mP_pos is the average millipolarization value of the positive control.

-

mP_neg is the average millipolarization value of the negative control.

-

-

Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).

-

Disclaimer: This document provides a hypothetical application and protocol. The actual biological activity of this compound and its derivatives must be determined through experimental validation. The provided protocols should be adapted and optimized for specific experimental conditions and targets.

References

Application Notes and Protocols for Target Identification Using N-(4-fluorophenyl)-3-oxobutanamide as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-3-oxobutanamide is a small molecule with potential as a chemical probe for identifying and validating novel protein targets. Its structure suggests possible interactions with various cellular proteins, making it a valuable tool for target deconvolution in drug discovery and chemical biology. These application notes provide a comprehensive guide for utilizing this compound to identify its binding partners in a cellular context. The protocols described herein are based on established methodologies for chemical probe-based target identification, including affinity purification coupled with mass spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).

Chemical Probe Design and Synthesis

To employ this compound as a chemical probe, it is often necessary to synthesize an affinity-tagged version. This typically involves introducing a linker and a purification handle (e.g., biotin) or a photoreactive group for covalent crosslinking to its target proteins. The point of attachment for the linker should be carefully chosen to minimize disruption of the compound's binding to its native targets. For the purpose of these protocols, we will refer to a biotinylated version as NFOBiotin .

Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification is a powerful technique to isolate proteins that bind to a specific ligand. By immobilizing NFOBiotin on a solid support, interacting proteins can be captured from a cell lysate and subsequently identified by mass spectrometry.

Experimental Workflow for AP-MS

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Protocol: Affinity Purification of this compound Binding Proteins

Materials:

-

Cell line of interest

-

NFOBiotin probe and unconjugated this compound (as a competitor)

-

Streptavidin-coated magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2% SDS in PBS or 2 mM Biotin in PBS)

-

Reagents for protein digestion (Trypsin, DTT, Iodoacetamide)

-

Mass spectrometer

Procedure:

-

Cell Culture and Lysis: Culture cells to ~80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer.

-

Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Bead Preparation: Wash streptavidin-coated magnetic beads with wash buffer.

-

Probe Immobilization: Incubate the beads with NFOBiotin to immobilize the probe.

-

Affinity Pulldown:

-